molecular formula C18H19N3O4S B2517181 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide CAS No. 946263-77-0

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2517181
M. Wt: 373.43
InChI Key: BUCRKSTZOIGMOG-UHFFFAOYSA-N
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Description

The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic molecule that likely exhibits a range of interesting chemical properties due to the presence of multiple functional groups, including a furan ring, a pyridazinone moiety, and a toluenesulfonamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry of related furan and sulfonamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed aerobic oxidative coupling reactions, as seen in the formation of unsaturated N, O-spiroacetals and α-arylfurans from N-[3-(2-furanyl)propyl]-p-toluenesulfonamides and boronic acids . This method suggests that the synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide could potentially involve similar palladium-catalyzed reactions, possibly with modifications to incorporate the pyridazinone core.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a furan ring, which is a five-membered aromatic ring with oxygen, and a pyridazinone ring, which is a six-membered ring containing nitrogen and an oxygen in a ketone-like configuration. The presence of the toluenesulfonamide suggests additional aromaticity and potential for hydrogen bonding due to the sulfonamide group.

Chemical Reactions Analysis

The chemical reactions of related compounds include gold(I)-catalyzed oxidation and 1,2-alkynyl migration/cyclization cascades , as well as ortho lithiation reactions followed by condensation with various electrophilic compounds . These reactions indicate that the compound may also undergo similar transformations, leading to a variety of derivatives with potential biological or material applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of the furan and sulfonamide groups suggests that the compound may have moderate polarity and the potential for intermolecular hydrogen bonding, which could affect its solubility and boiling point. The aromatic rings may contribute to the compound's stability and reactivity, particularly in electrophilic aromatic substitution reactions.

Safety And Hazards



  • The compound is classified as a combustible solid.

  • It may cause eye irritation and oral toxicity.

  • Further safety assessments are necessary.




  • Future Directions



    • Investigate its pharmacological properties and potential applications.

    • Explore its interactions with biological targets.

    • Assess its stability and solubility for formulation purposes.




    Please note that this analysis is based on available information, and further research is recommended to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19N3O4S/c1-13-5-7-17(14(2)12-13)26(23,24)19-9-10-21-18(22)8-6-15(20-21)16-4-3-11-25-16/h3-8,11-12,19H,9-10H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BUCRKSTZOIGMOG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    373.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide

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